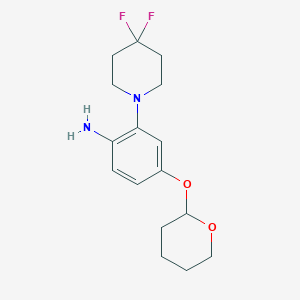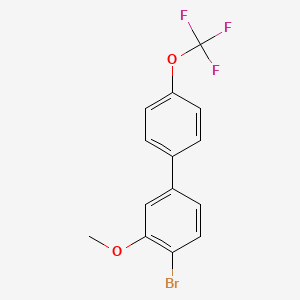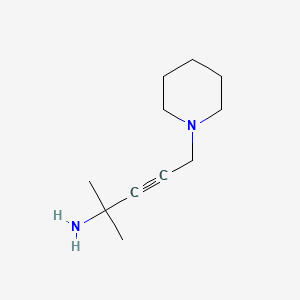![molecular formula C14H18O7 B14769946 (1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it a polyol. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the spiro-oxane ring. Key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Spiro-oxane Ring Formation: This step involves the reaction of the benzofuran core with epoxides under acidic or basic conditions to form the spiro-oxane structure.
Hydroxyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Carbonyl compounds (aldehydes, ketones).
Reduction: Alcohols, alkanes.
Substitution: Halides, ethers.
Aplicaciones Científicas De Investigación
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Signal transduction pathways, oxidative stress pathways, and inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **(1S,3S,4aS,9aR)-6-[(dimethylamino)-1-oxoethyl]amino]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-cyclohexylacetamide .
- **(1S,3R,4aS,9aR)-1-(hydroxymethyl)-6-[(methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl]-N-(3-pyridinylmethyl)acetamide .
Uniqueness
The unique spiro structure and multiple hydroxyl groups of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol distinguish it from other similar compounds. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18O7 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
(3S)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10?,11?,12?,13?,14-/m0/s1 |
Clave InChI |
BZZLHHPVJDOINX-JVUSGKFHSA-N |
SMILES isomérico |
C1C2=C(C=C(C=C2)CO)[C@@]3(O1)C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


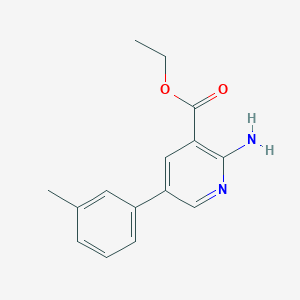

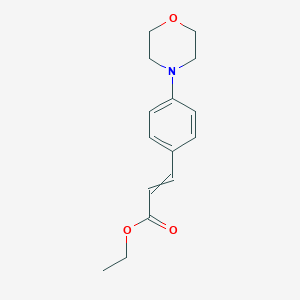

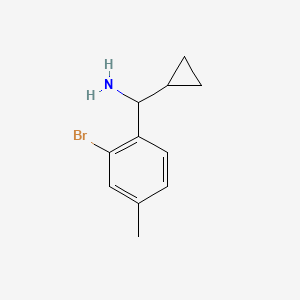
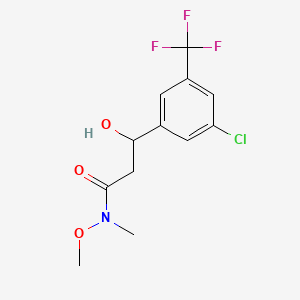
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

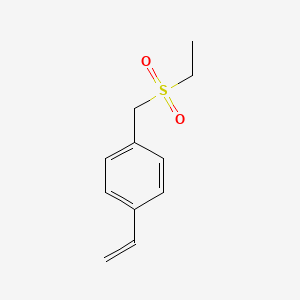

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
